ethyl [4-bromo-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]acetate
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Overview
Description
ETHYL 2-[4-BROMO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]ACETATE is a complex organic compound with a unique structure that includes a pyrazole ring substituted with bromine and methylphenyl groups
Preparation Methods
The synthesis of ETHYL 2-[4-BROMO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent.
Substitution with methylphenyl groups:
Esterification: Finally, the compound is esterified with ethyl acetate to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
ETHYL 2-[4-BROMO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 2-[4-BROMO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]ACETATE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological processes and as a potential lead compound in drug discovery.
Medicine: It may have potential therapeutic applications due to its unique structure and reactivity.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-[4-BROMO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]ACETATE involves its interaction with specific molecular targets and pathways. The bromine and methylphenyl groups in the compound can interact with various enzymes and receptors, leading to changes in their activity. The pyrazole ring can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function.
Comparison with Similar Compounds
ETHYL 2-[4-BROMO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]ACETATE can be compared with similar compounds such as:
ETHYL 2-(4-BROMOPHENYL)ACETATE: This compound has a simpler structure with only one bromophenyl group.
4-BROMO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOLE: This compound lacks the ester group present in ETHYL 2-[4-BROMO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]ACETATE.
ETHYL 2-(4-METHYLPHENYL)ACETATE: This compound has a similar structure but lacks the bromine atom and the second methylphenyl group.
The uniqueness of ETHYL 2-[4-BROMO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]ACETATE lies in its combination of functional groups, which gives it distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21BrN2O2 |
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Molecular Weight |
413.3 g/mol |
IUPAC Name |
ethyl 2-[4-bromo-3,5-bis(4-methylphenyl)pyrazol-1-yl]acetate |
InChI |
InChI=1S/C21H21BrN2O2/c1-4-26-18(25)13-24-21(17-11-7-15(3)8-12-17)19(22)20(23-24)16-9-5-14(2)6-10-16/h5-12H,4,13H2,1-3H3 |
InChI Key |
MNBPXZSGRLLJNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C2=CC=C(C=C2)C)Br)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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